molecular formula C17H15N3O2 B11760706 3-(2-ethoxypyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

3-(2-ethoxypyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B11760706
M. Wt: 293.32 g/mol
InChI Key: LXMLGEYBLZRNDQ-UHFFFAOYSA-N
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Description

3-(2-Ethoxypyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxypyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the condensation of 2-ethoxypyridine-4-carbaldehyde with phenylhydrazine, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxypyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: 3-(2-Ethoxypyridin-4-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(2-Ethoxypyridin-4-yl)-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Ethoxypyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is utilized in the design of novel materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and organic solar cells.

Mechanism of Action

The mechanism of action of 3-(2-ethoxypyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxypyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-(2-Chloropyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-(2-Fluoropyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Uniqueness

3-(2-Ethoxypyridin-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the ethoxy group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its solubility and bioavailability compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

3-(2-ethoxypyridin-4-yl)-1-phenylpyrazole-4-carbaldehyde

InChI

InChI=1S/C17H15N3O2/c1-2-22-16-10-13(8-9-18-16)17-14(12-21)11-20(19-17)15-6-4-3-5-7-15/h3-12H,2H2,1H3

InChI Key

LXMLGEYBLZRNDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3

Origin of Product

United States

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